The synthesis of Super-TDU 1-31 involves a series of chemical reactions designed to construct its complex molecular structure. While specific synthesis protocols are proprietary and not fully disclosed in public literature, general methods for synthesizing similar compounds typically include:
Technical details regarding the exact reagents and conditions used in the synthesis of Super-TDU 1-31 may be found in patent filings or proprietary research documents .
Super-TDU 1-31 possesses a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with the YAP-TEAD complex. The specific molecular formula and structural data are critical for understanding its mechanism of action and pharmacological properties.
Data regarding precise bond lengths, angles, and stereochemistry would typically be derived from X-ray crystallography studies or computational modeling techniques.
Super-TDU 1-31 exhibits specific chemical reactivity that allows it to inhibit the YAP-TEAD interaction. The primary reaction involves:
Technical details about the kinetics of this reaction can be assessed through assays measuring the inhibitory concentration (IC50) values, which indicate the potency of Super-TDU 1-31 as an inhibitor .
The mechanism by which Super-TDU 1-31 exerts its anti-tumor effects involves several key processes:
The physical and chemical properties of Super-TDU 1-31 can significantly influence its behavior in biological systems:
Relevant data regarding these properties may be available from chemical databases or specific product information sheets provided by manufacturers such as MedChemExpress .
Super-TDU 1-31 has promising applications primarily within the field of cancer research:
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.: 18252-46-5
CAS No.: 179461-46-2
CAS No.: 499-09-2
CAS No.: